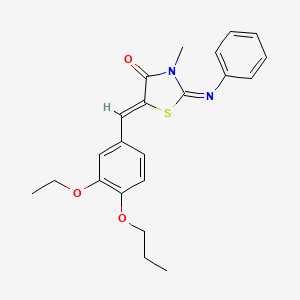

![molecular formula C25H31N5O5S2 B4578616 methyl 2-[({[4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-(3-methoxypropyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4578616.png)

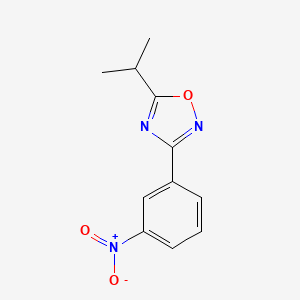

methyl 2-[({[4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-(3-methoxypropyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, including condensation, cyclization, and functional group transformations. Similar compounds have been synthesized through methods such as Dieckmann cyclization and palladium-catalyzed oxidative carbonylation. These reactions typically involve the formation of cyclic structures from acyclic precursors, highlighting the versatility and creativity required in organic synthesis (Scrowston & Shaw, 1976); (Bacchi et al., 2004).

Molecular Structure Analysis

X-ray crystallography and spectroscopic techniques like NMR and IR are commonly used to determine the molecular structure of organic compounds. These techniques provide detailed information about the arrangement of atoms within a molecule and the nature of chemical bonds, which is crucial for understanding the compound's reactivity and properties. Studies often reveal intricate details such as tautomeric equilibria and stereochemistry, which are essential for predicting the behavior of complex molecules (Hayvalı et al., 2010).

Chemical Reactions and Properties

The reactivity of a compound is influenced by its functional groups and molecular structure. For instance, carbonyl compounds are known to undergo nucleophilic addition reactions, while compounds containing alkynes may participate in cycloaddition reactions. The presence of heteroatoms like nitrogen, sulfur, or oxygen can introduce additional reactivity, such as the formation of hydrogen bonds or the ability to act as ligands in coordination complexes. The synthesis and reactivity of similar heterocyclic compounds have been extensively studied, providing valuable insights into the behavior of complex organic molecules (Youssef, 2009).

Aplicaciones Científicas De Investigación

Facile Synthesis Techniques

The compound's synthesis involves methodologies that provide a foundation for creating structurally diverse libraries of compounds. For instance, Roman (2013) demonstrated various alkylation and ring closure reactions using a related ketonic Mannich base as a starting material. These methods are instrumental in generating a wide array of compounds, indicating potential utility in creating derivatives of our compound of interest for various scientific studies (Roman, 2013).

Advanced Organic Synthesis

Research by Mabkhot, Kheder, and Al-Majid (2010) on the synthesis of thieno[2,3-b]-thiophene derivatives showcases a method that could be applicable to the synthesis of complex molecules including the compound . Their work outlines a versatile approach for incorporating specific moieties into larger molecular frameworks, which could be crucial for developing new materials or pharmaceuticals (Mabkhot, Kheder, & Al-Majid, 2010).

Spectroscopic and Structural Analysis

The structural and spectroscopic analysis is essential for understanding the physical and chemical properties of such compounds. Research like that conducted by Hayvalı, Unver, and Svoboda (2010) on Schiff base ligands provides insight into how similar analyses could be applied to the compound of interest. Their work, which includes elemental analysis, UV-vis, FT-IR, and NMR spectroscopy, as well as X-ray crystallography, is crucial for characterizing the compound's structure and function (Hayvalı, Unver, & Svoboda, 2010).

Potential Applications in Material Science and Catalysis

The synthesis and transformation studies on related compounds suggest potential applications in material science and catalysis. For example, the work on tetrasubstituted thiophenes through [3+2] annulation strategies by Sahu et al. (2015) could hint at methodologies for creating functional materials or catalysts using the compound of interest (Sahu et al., 2015).

Propiedades

IUPAC Name |

methyl 2-[[2-[(4E)-4-[(1,3-dimethylpyrazol-4-yl)methylidene]-1-(3-methoxypropyl)-5-oxoimidazol-2-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N5O5S2/c1-15-16(13-29(2)28-15)12-18-23(32)30(10-7-11-34-3)25(26-18)36-14-20(31)27-22-21(24(33)35-4)17-8-5-6-9-19(17)37-22/h12-13H,5-11,14H2,1-4H3,(H,27,31)/b18-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIJXADRLFHGNW-LDADJPATSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C=C2C(=O)N(C(=N2)SCC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OC)CCCOC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C=C1/C=C/2\C(=O)N(C(=N2)SCC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OC)CCCOC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N5O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4578546.png)

![3-({[(4-acetylphenyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4578555.png)

![3-methyl-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]butanamide](/img/structure/B4578561.png)

![3-{[4-(2,4-dichlorobenzyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4578583.png)

![N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-(methylthio)benzamide](/img/structure/B4578587.png)

![2,5-dimethyl-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-furamide](/img/structure/B4578601.png)

![4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-fluorobenzenesulfonate](/img/structure/B4578630.png)

![N-{5-[3-chloro-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide](/img/structure/B4578637.png)

![N-[2-(1-azepanylcarbonyl)-4-chlorophenyl]-2,4-dichlorobenzamide](/img/structure/B4578646.png)